2,6-二异丙基-4-硝基苯酚

描述

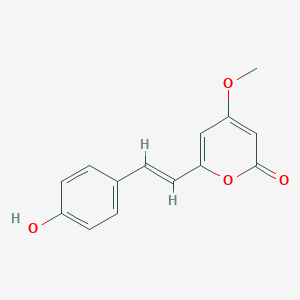

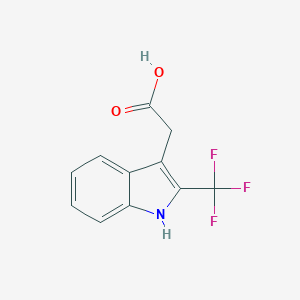

2,6-Diisopropyl-4-nitrophenol is a chemical compound that is related to various nitrophenol derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2,4-dichloro-6-nitrophenol , 2,6-dichloro-4-nitrophenol , and 2,6-diiodo-4-nitrophenol have been studied. These compounds are typically characterized by the presence of nitro groups and halogens attached to a phenol ring, which significantly affect their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of nitrophenol derivatives often involves nitration reactions, where a nitro group is introduced into an aromatic compound. For example, the nitration of bromophenols can lead to products of nitro-debromination . Similarly, 2,6-diisopropyl-4-nitrophenol could be synthesized through a nitration reaction of an appropriate diisopropylphenol precursor. The synthesis of related compounds, such as 2,4-dichloro-3-ethyl-6-nitrophenol, involves chlorination, alkalization, and acidification reactions , which could be adapted for the synthesis of 2,6-diisopropyl-4-nitrophenol.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often studied using X-ray diffraction. For instance, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been determined by this method . The presence of substituents like chloro, iodo, or isopropyl groups can influence the molecular geometry, hydrogen bonding, and overall stability of the compound. The molecular structure of 2,6-diisopropyl-4-nitrophenol would likely exhibit similar characteristics, with the isopropyl groups affecting the electron distribution and reactivity of the phenol ring.

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, 2,6-dichloro-4-nitrophenol forms hydrogen-bonded adducts with pyridine derivatives . The nitro group can also participate in reactions, such as the potential nitration process of 2,4-dichlorophenol into 6-nitro-2,4-DCP . The reactivity of 2,6-diisopropyl-4-nitrophenol would be influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the isopropyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The presence of halogens and nitro groups can lead to the formation of hydrogen bonds and iodo-nitro interactions, as seen in 2,6-diiodo-4-nitrophenol . These interactions can affect the compound's solubility, melting point, and crystalline structure. The properties of 2,6-diisopropyl-4-nitrophenol would similarly be affected by its substituents, potentially leading to unique supramolecular structures and physicochemical behaviors.

科学研究应用

大气化学与环境分析

硝基苯酚,包括与 2,6-二异丙基-4-硝基苯酚结构相关的化合物,由于燃烧过程中的排放和农药的水解,在大气中普遍存在。它们会发生气相和液相大气反应,表明它们在环境化学中具有动态作用。它们的分析通常采用高效液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS) 等技术,突出了该化合物在环境监测和分析中的重要性 (Harrison 等,2005)。

吸附与环境修复

研究重点关注苯酚和硝基苯酚化合物在各种基质(包括颗粒活性炭)上的吸附行为。这些研究对于了解从水中去除污染物至关重要,证明了 2,6-二异丙基-4-硝基苯酚类似物在环境修复工作中的应用 (Kumar 等,2007)。

生物转化与环境归趋

对与 2,6-二异丙基-4-硝基苯酚结构相关或可能作为其类似物的溴化合物的转化和降解的研究,提供了对这类化合物环境归趋的见解。这些研究包括非生物和生物过程,揭示了酚类化合物的环境相互作用和降解途径的复杂性 (Liu 等,2018)。

水生毒理学

研究与 2,6-二异丙基-4-硝基苯酚结构相似的溴代苯酚对水生生物的毒理学影响,强调了了解与这些化合物相关的生态风险的重要性。此类研究旨在评估持久性和生物蓄积潜力,为水污染物的管制和监测做出贡献 (Koch & Sures,2018)。

分析与化学传感

基于酚类化合物开发荧光化学传感器,强调了 2,6-二异丙基-4-硝基苯酚类似物在分析化学中的作用。这些化学传感器针对各种分析物,展示了该化合物在检测环境和生物物种方面的多功能性 (Roy,2021)。

安全和危害

属性

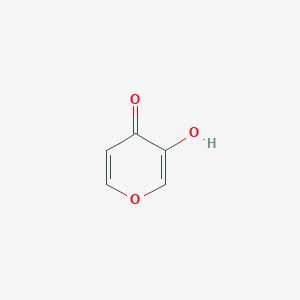

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443430 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropyl-4-nitrophenol | |

CAS RN |

1576-14-3 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)